2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol
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Overview
Description
2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol is an organic compound that belongs to the class of ethanolamines. This compound features a benzyl group substituted with a methyl group at the third position, an isopropyl group, and an amino group attached to an ethanol backbone. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol typically involves the reaction of 3-methylbenzyl chloride with isopropylamine to form the intermediate 3-methylbenzyl isopropylamine. This intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise temperature and pressure regulation, enhancing the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted ethanolamines and related derivatives.
Scientific Research Applications
2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol can be compared with other similar compounds, such as:
2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol: Similar structure but with the methyl group at the second position on the benzyl ring.
2-[Isopropyl-(4-methyl-benzyl)-amino]-ethanol: Similar structure but with the methyl group at the fourth position on the benzyl ring.
2-[Isopropyl-benzyl-amino]-ethanol: Lacks the methyl group on the benzyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the third position on the benzyl ring can affect the compound’s steric and electronic properties, leading to distinct behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl-propan-2-ylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11(2)14(7-8-15)10-13-6-4-5-12(3)9-13/h4-6,9,11,15H,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWZPLZHFMGLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CCO)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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